REACTION_CXSMILES
|
[Cl:1]C1CC(=O)NC1=O.[F:9][C:10]1[N:15]=[C:14]([N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)[CH:13]=[CH:12][CH:11]=1.O.C(Cl)Cl>C(#N)C>[Cl:1][C:11]1[CH:12]=[CH:13][C:14]([N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)=[N:15][C:10]=1[F:9]
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Name
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|
Quantity
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10.29 g
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Type
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reactant
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Smiles
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ClC1C(=O)NC(C1)=O
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Name
|
|
Quantity
|
11.7 g
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Type
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reactant
|
Smiles
|
FC1=CC=CC(=N1)N1CCOCC1
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Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
|
C(C)#N
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Control Type
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UNSPECIFIED
|
Setpoint
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70 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The organic phase was separated
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Type
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WASH
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Details
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washed with aqueous NaHCO3, brine
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Type
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DRY_WITH_MATERIAL
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Details
|
subsequently dried over MgSO4
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Type
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CUSTOM
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Details
|
The solvent was removed under reduced pressure
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Type
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CUSTOM
|
Details
|
the residue was purified by silica gel chromatography (5-20% EtOAc/hexanes)
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=NC1F)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.11 g | |
YIELD: CALCULATEDPERCENTYIELD | 22.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |